molecular formula C18H20FNO3S B2684300 N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105220-98-1

N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2684300
CAS RN: 1105220-98-1
M. Wt: 349.42
InChI Key: RADHZFVSCQWQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate in acetone . Another related compound, N-(2-(4-fluorophenoxy)ethyl)acetamide, was synthesized by mixing the N-(2-(4-fluorophenoxy)ethyl)acetamide with Lawesson’s reagent in toluene and heating at 80°C for 90 minutes .

Scientific Research Applications

RXR-Selective Agonism

N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is studied for its potential as a selective retinoid X receptor (RXR) agonist. Sulfonic acid analogues, including this compound, have been synthesized and evaluated for their ability to selectively activate RXR. This research is significant in the context of developing treatments for diseases like cutaneous T-cell lymphoma (CTCL) while minimizing side effects associated with non-selective activation of retinoid receptors (Heck et al., 2016).

Fluorescent Probes for Ion and Proton Detection

Compounds structurally related to this compound are utilized as fluorescent probes in diagnostics. These probes, upon modification, exhibit significant changes in fluorescence intensity in the presence of acids and metal ions, making them useful in detecting ions and protons in solution and polymers (O'Connor et al., 2006).

Binding Studies in Biological Systems

Another area of application involves using structurally similar fluorescent probes for indirect measurement of binding interactions in biological systems, like the binding of parabens to bovine serum albumin. This research provides insights into the nature of binding mechanisms and the efficacy of such compounds as probes (Jun et al., 1971).

Antimicrobial Agents

Derivatives of tetrahydronaphthalene-sulfonamide, which include compounds similar to this compound, are synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents (Mohamed et al., 2021).

Atmospheric Chemistry and Environmental Studies

Related sulfonamide compounds are studied for their environmental impact, specifically their presence in the atmosphere and potential for long-range atmospheric transport. This research is crucial for understanding the environmental and health implications of these chemicals (Shoeib et al., 2006).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h5-10,13,20H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHZFVSCQWQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.